molecular formula C11H16N2O2S B12857820 Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B12857820
M. Wt: 240.32 g/mol
InChI Key: DFWUXLAMAXEFEJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate is a tetrahydrothienopyridine derivative featuring a fused thieno-pyridine ring system with an ethyl group at position 6 and a methyl ester at position 2. This compound has garnered attention for its role in synthesizing hydroxy thienopyrimidinediones, which exhibit inhibitory activity against HIV reverse transcriptase-associated RNase H . Its structural framework is shared with several analogs, differing in substituents at positions 3 (ester group) and 6 (alkyl/aryl groups), as well as the ring fusion position ([2,3-b] vs. [2,3-c]), which significantly influence physicochemical and pharmacological properties.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2S/c1-3-6-4-5-7-8(11(14)15-2)9(12)16-10(7)13-6/h6,13H,3-5,12H2,1-2H3

InChI Key

DFWUXLAMAXEFEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(N1)SC(=C2C(=O)OC)N

Origin of Product

United States

Preparation Methods

Gewald Reaction for Core Formation

The Gewald synthesis is the cornerstone for constructing the tetrahydrothieno[2,3-b]pyridine scaffold. The general procedure involves:

  • Reacting N-ethyl-4-piperidone (or a related N-substituted piperidone) with ethyl cyanoacetate and elemental sulfur .
  • Using morpholine as a base catalyst.
  • Conducting the reaction in ethanol under reflux conditions for 2–3 hours.

Example procedure for ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (analogous to the methyl ester target):

Reagents Amounts Conditions Yield (%) Melting Point (°C)
N-ethyl-4-piperidone 5 g (approx. 26 mmol) Reflux in EtOH (55 mL) 64–85 101–111
Ethyl cyanoacetate 3.1 mL (29 mmol) Morpholine (4.6 mL, 53 mmol)
Elemental sulfur 1.0 g (32 mmol) 2–3 hours reflux

The product precipitates during or after the reaction and is isolated by filtration, washed, and recrystallized from methanol or ethanol to yield a pure 2-aminothiophene intermediate.

Ester Modification: Methyl Ester Formation

While the Gewald reaction typically uses ethyl cyanoacetate, the methyl ester analog can be prepared by substituting ethyl cyanoacetate with methyl cyanoacetate under similar conditions. This substitution leads to the formation of the methyl ester derivative directly.

Alternatively, the ethyl ester product can be converted to the methyl ester via transesterification using methanol and an acid or base catalyst.

Amino Group Protection and Functionalization

To improve yields and facilitate further transformations, the amino group at position 2 is often protected with a Boc (tert-butoxycarbonyl) group before amidation or other modifications. After the desired transformations, the Boc group is removed by treatment with 6 M HCl to yield the free amine.

Hydrolysis and Amidation

Hydrolysis of the ester group to the corresponding acid is achieved by sodium hydroxide-mediated saponification. The acid intermediate is more stable and can be purified before further amidation reactions.

Amidation is typically performed using peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to couple the acid with amines, forming carboxamides.

Representative Data Table of Key Intermediates and Yields

Compound ID Substituent at 6-Position Ester Type Yield (%) Notes
2a Benzyl Ethyl 85 Prepared by Gewald reaction; recrystallized from MeOH
2b Methyl Ethyl 64 Precipitated during reaction
2c Boc-protected Ethyl 66 Precipitated; Boc group for amino protection
3a Benzyl Acid - Hydrolyzed from 2a; used crude due to instability
4a Benzyl Acid - Saponified ester; stable intermediate
6a Benzyl Amide 37.6 Amidation product; purified by chromatography

Note: The compound numbering corresponds to intermediates in the synthetic scheme from the literature.

Research Findings and Optimization Notes

  • The Gewald reaction proceeds efficiently with N-substituted piperidones and cyanoacetate esters, with morpholine as a base catalyst enhancing yields.
  • Boc protection of the amino group improves the stability of intermediates and facilitates amidation steps.
  • Direct amidation of the acid intermediates using BOP or TBTU coupling reagents provides good yields of amides.
  • Hydrochloric acid treatment effectively removes Boc groups to yield the free amine salts, improving solubility and purification.
  • Attempts to recrystallize some amino acid intermediates led to degradation, indicating the need for careful handling or use in crude form.
  • The methyl ester variant can be synthesized by substituting methyl cyanoacetate in the Gewald reaction or by transesterification of the ethyl ester.

Summary of Preparation Method

Step Reagents/Conditions Outcome
Gewald Reaction N-ethyl-4-piperidone + methyl cyanoacetate + sulfur + morpholine in EtOH reflux Formation of methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate
Amino Group Protection Boc anhydride or Boc-protected piperidone Protected amino intermediate
Hydrolysis (optional) NaOH aqueous solution Conversion of ester to acid
Amidation (optional) BOP or TBTU coupling reagents + amines Formation of amide derivatives
Deprotection 6 M HCl Removal of Boc group, yielding free amine salt

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno-pyridine derivatives.

    Substitution: Alkylated or arylated amino derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-b]pyridine derivatives, including methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate. Research indicates that these compounds can induce cell death through mechanisms distinct from classical apoptosis.

Case Study: Anticancer Screening

A study synthesized several thieno[2,3-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
6iHSC310.8G2 Phase Arrest
T47D11.7G2 Phase Arrest
RKO12.4G2 Phase Arrest

The compound 6i was identified as a potent inhibitor with a broad spectrum of activity against breast and colorectal cancer cell lines. The mechanism of action involved G2 phase arrest in the cell cycle, suggesting potential for further development as an anticancer agent targeting Hsp90 inhibition .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Substituent Differences:
  • Position 6 : Ethyl (target compound), methyl, benzyl, pyridinylmethyl, acetyl, or benzoyl groups.
  • Position 3 : Methyl ester (target) vs. ethyl ester in analogs.
  • Ring Fusion: The target compound is a [2,3-b]-fused derivative, whereas most analogs in the literature are [2,3-c]-fused (e.g., Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, EAMT) .

Pharmacological and Physicochemical Properties

Table 1: Comparative Pharmacological Profiles
Compound Name Substituents (Position 6) Ester Group (Position 3) Key Activities
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate Ethyl Methyl HIV reverse transcriptase inhibition
EAMT ([2,3-c] fusion) Methyl Ethyl Adenosine A1 receptor binding, potential anti-inflammatory
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl Ethyl Analgesic, anti-inflammatory (Tinoridine)
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Acetyl Ethyl BET inhibitor (CRCM5484 precursor)
Fe(II)/Zn(II) Schiff base complexes Ethyl + Schiff base Ethyl Fungicidal activity
ADMET and Drug-Likeness:
  • EAMT ([2,3-c] fusion): Complies with Lipinski’s and Pfizer’s rule of five, suggesting good oral bioavailability. Low endocrine disruption risk predicted .
  • Tinoridine (benzyl derivative): High LD₅₀ values in rodents (>10,200 mg/kg orally), indicating low acute toxicity .
  • Target Compound: Limited ADMET data available, but its smaller ethyl substituent (vs. benzyl/acetyl) may enhance metabolic stability.

Spectroscopic and Crystallographic Insights

  • EAMT : Hirshfeld surface analysis and QT-AIM revealed hydrogen bonding and van der Waals interactions stabilizing its crystal lattice .
  • Ethyl 6-benzyl derivative: X-ray crystallography (reported in Acta Crystallographica) confirmed a chair conformation of the tetrahydrothienopyridine ring and intermolecular N–H···O hydrogen bonds .
  • Schiff Base Complexes : Fe(II)/Zn(II) complexes derived from ethyl 6-ethyl analogs showed distinct electronic spectra (DFT/UB3LYP calculations), with solvent-dependent optical constants .
Table 2: Hazard Profiles of Selected Derivatives
Compound Name GHS Classification Key Hazards
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate H302, H315, H319, H335 Oral toxicity (Cat. 4), skin/eye irritation
Tinoridine Hydrochloride Not classified High LD₅₀ in rodents (>10,200 mg/kg)
Target Compound No data Presumed low toxicity due to small substituents

Biological Activity

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate (CAS No. 452088-34-5) is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrothienopyridines and is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : 240.32 g/mol

The structure includes a thieno[2,3-b]pyridine core with an amino group and a carboxylate moiety that may contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the tetrahydrothieno[2,3-b]pyridine series. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines.

  • In Vitro Studies :
    • Compounds similar to this compound have demonstrated IC₅₀ values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) .
  • Mechanism of Action :
    • These compounds exert their effects by inhibiting tubulin polymerization at the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . The selectivity for cancer cells over normal cells has been noted, with IC₅₀ values exceeding 20 μM in normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .

Other Biological Activities

While the primary focus has been on anticancer effects, there is emerging evidence suggesting broader biological activities:

Case Studies and Research Findings

A comprehensive review of related compounds has been conducted to assess their biological activities over the last two decades. Key findings include:

CompoundCell LineIC₅₀ (μM)Mechanism
3aHeLa1.1Tubulin inhibition
3bL12102.8Apoptosis induction
3bCEM2.3Cell cycle arrest

Selectivity Studies

Research indicates that methyl 2-amino-6-ethyl derivatives selectively induce apoptosis in cancer cells without affecting normal cells significantly. This selectivity is crucial for minimizing side effects during treatment.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Assessing the therapeutic potential in animal models to evaluate pharmacokinetics and dynamics.
  • Structural Modifications : Investigating how variations in the chemical structure affect biological activity and selectivity.
  • Mechanistic Studies : Understanding detailed pathways involved in apoptosis induction and cell cycle modulation.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate?

The compound is typically synthesized via the Gewald reaction, a two-step process involving ketones, cyanoacetates, and sulfur. For example:

Condensation : React 6-ethylpiperidin-4-one with methyl cyanoacetate in methanol under reflux to form an enamine intermediate.

Cyclization : Introduce elemental sulfur in the presence of a base (e.g., triethylamine) to trigger thiophene ring formation.
Purification is achieved via recrystallization using ethyl ether or column chromatography. Yield optimization (~72%) requires precise stoichiometric control of sulfur and temperature (144–146°C). Characterization includes 1H^1H-NMR (e.g., δ 2.24 ppm for acetyl groups) and mass spectrometry ([M+1]+^+ = 255.3) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • 1H^1H-NMR : Key signals include methyl ester protons (δ 3.80 ppm), ethyl substituents (δ 1.20–1.30 ppm), and NH2_2 groups (broad singlet δ 5.14 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+1]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism using SHELX programs (e.g., SHELXL for refinement). Single-crystal data collection at 100 K with Mo-Kα radiation ensures accuracy .

Q. What safety protocols are essential for handling this compound?

  • Hazard Classification : Based on analogs (e.g., ethyl derivatives), it likely falls under GHS Category 4 (acute oral toxicity) and Category 2 (skin/eye irritation).
  • PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Use fume hoods to avoid inhalation of dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR (DNMR) : Probe tautomeric equilibria or conformational flexibility by varying temperature (e.g., 25–100°C).
  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate proposed structures.
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction. SHELXD/SHELXE pipelines are robust for small-molecule phase determination .

Q. What strategies optimize metal complex formation for catalytic or biological studies?

  • Schiff Base Derivatization : React the amino group with aldehydes (e.g., terephthalaldehyde) to form tridentate ligands.
  • Coordination Chemistry : Use Fe(II), Zn(II), or Pd(II) salts in ethanol/water mixtures under nitrogen. Monitor via UV-Vis (e.g., d-d transitions at 450–600 nm for Fe complexes) and cyclic voltammetry.
  • Application Testing : Assess catalytic activity in Suzuki-Miyaura coupling (Pd) or transfer hydrogenation (Ru) .

Q. How to design structure-activity relationship (SAR) studies for antitubulin or antimicrobial activity?

  • Derivative Synthesis : Modify the ethyl group (e.g., replace with benzyl or acetyl) or ester moiety (e.g., ethyl to tert-butyl).
  • Biological Assays :
    • Antitubulin : Measure IC50_{50} via tubulin polymerization inhibition assays (e.g., paclitaxel as control).
    • Antimicrobial : Screen against fungal (e.g., Candida albicans) or bacterial strains using disk diffusion (MIC ≤ 50 µg/mL indicates potency).
      Correlate substituent electronic effects (Hammett σ values) with bioactivity .

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